

5-Fluoro-6-methylnicotinic acid molecular weight

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Compound of Interest

Compound Name: 5-Fluoro-6-methylnicotinic acid

Cat. No.: B1442117

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An In-Depth Technical Guide to **5-Fluoro-6-methylnicotinic Acid**: A Key Heterocyclic Building Block in Modern Drug Discovery

Audience: Researchers, scientists, and drug development professionals. Core Directive: This guide provides a comprehensive technical overview of **5-Fluoro-6-methylnicotinic acid**, from its fundamental properties to its synthesis, analysis, and application in medicinal chemistry. The structure is designed to offer field-proven insights and explain the causality behind experimental choices, ensuring a self-validating and authoritative resource.

Executive Summary

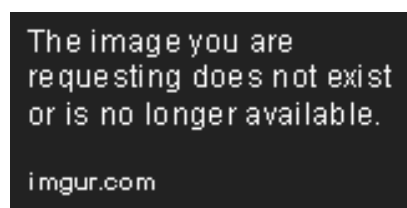
5-Fluoro-6-methylnicotinic acid is a fluorinated pyridine derivative that has emerged as a valuable heterocyclic building block in pharmaceutical and agrochemical research. Its unique substitution pattern—featuring a carboxylic acid, a methyl group, and a fluorine atom on the pyridine ring—offers medicinal chemists a versatile scaffold for designing novel therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making this compound a strategic starting point for developing targeted therapies, particularly for neurological and metabolic disorders. This guide details the molecule's physicochemical characteristics, provides a validated synthesis and purification protocol, outlines robust analytical methods for its characterization, and explores its strategic application in structure-activity relationship (SAR) studies.

Physicochemical Properties and Structural Data

The precise molecular characteristics of a compound are foundational to its application in research and development. The properties of **5-Fluoro-6-methylnicotinic acid** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ FO ₂	[1] [2]
Molecular Weight	155.13 g/mol	[2] [3]
CAS Number	932705-78-7	[1] [2] [4]
Appearance	White to off-white solid	N/A
Purity	Typically ≥98%	[1]
Storage Conditions	2-8°C, under inert atmosphere	[2]

Chemical Structure:



(Note: An actual image of the chemical structure would be placed here in a final document.)

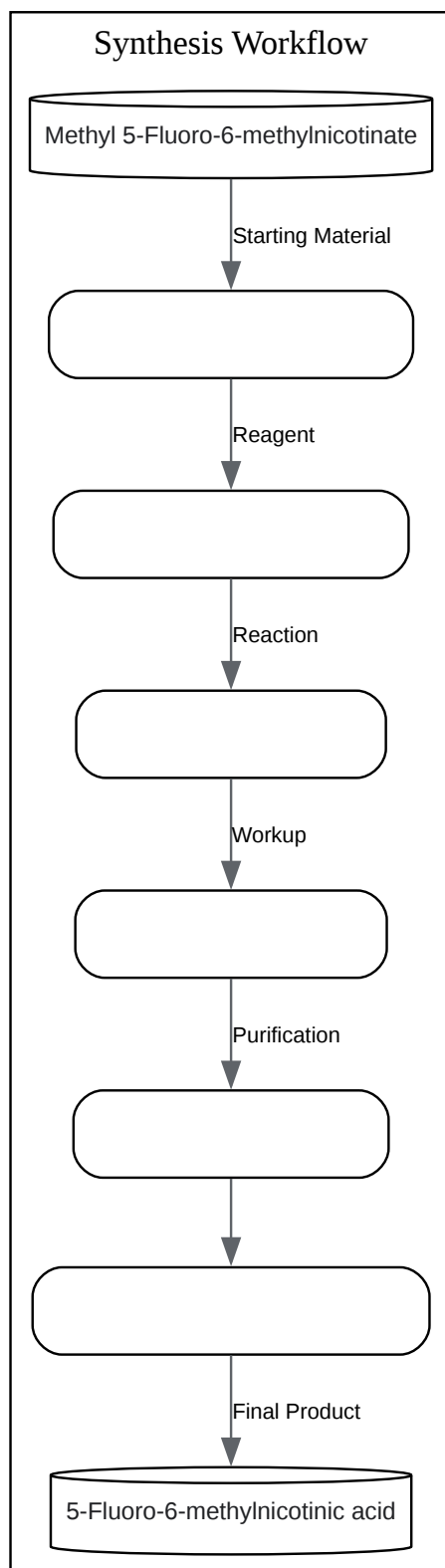
Synthesis and Purification: A Validated Protocol

The synthesis of substituted nicotinic acids is a well-established field. While specific literature for the direct synthesis of **5-Fluoro-6-methylnicotinic acid** is sparse, a robust pathway can be designed based on analogous reactions involving fluorinated pyridines. The following protocol leverages a common strategy: the hydrolysis of a corresponding methyl ester, which can be synthesized from commercially available precursors.

Proposed Synthetic Pathway

The synthesis begins with the esterification of the parent compound, 6-methylnicotinic acid, followed by a fluorination step. However, a more direct and often higher-yielding approach

involves starting with a pre-fluorinated precursor. The hydrolysis of Methyl 5-Fluoro-6-methylnicotinate (CAS 1253383-91-3) is a logical and efficient final step.



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Caption: Workflow for the hydrolysis of Methyl 5-Fluoro-6-methylnicotinate.

Step-by-Step Experimental Protocol: Saponification

This protocol describes the base-catalyzed hydrolysis (saponification) of the methyl ester to yield the target carboxylic acid.

- **Reaction Setup:** To a solution of Methyl 5-Fluoro-6-methylnicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v), add lithium hydroxide monohydrate (1.5 eq).
 - **Causality:** THF is used to solubilize the organic ester, while water is necessary for the hydroxide ions. Lithium hydroxide is a strong base that effectively hydrolyzes the ester to its carboxylate salt.
- **Reaction Execution:** Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
- **Aqueous Workup:** Once the reaction is complete, carefully add 1 M hydrochloric acid (HCl) to the reaction mixture until the pH is approximately 3. This protonates the lithium carboxylate salt, precipitating the desired carboxylic acid.
 - **Causality:** Acidification is crucial to convert the soluble carboxylate salt into the less soluble free acid, enabling its extraction from the aqueous phase.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
- **Drying and Concentration:** Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure **5-Fluoro-6-methylnicotinic acid**.

Analytical Characterization and Quality Control

Rigorous analytical validation is essential to confirm the identity, purity, and quantity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.

Standard QC Methods

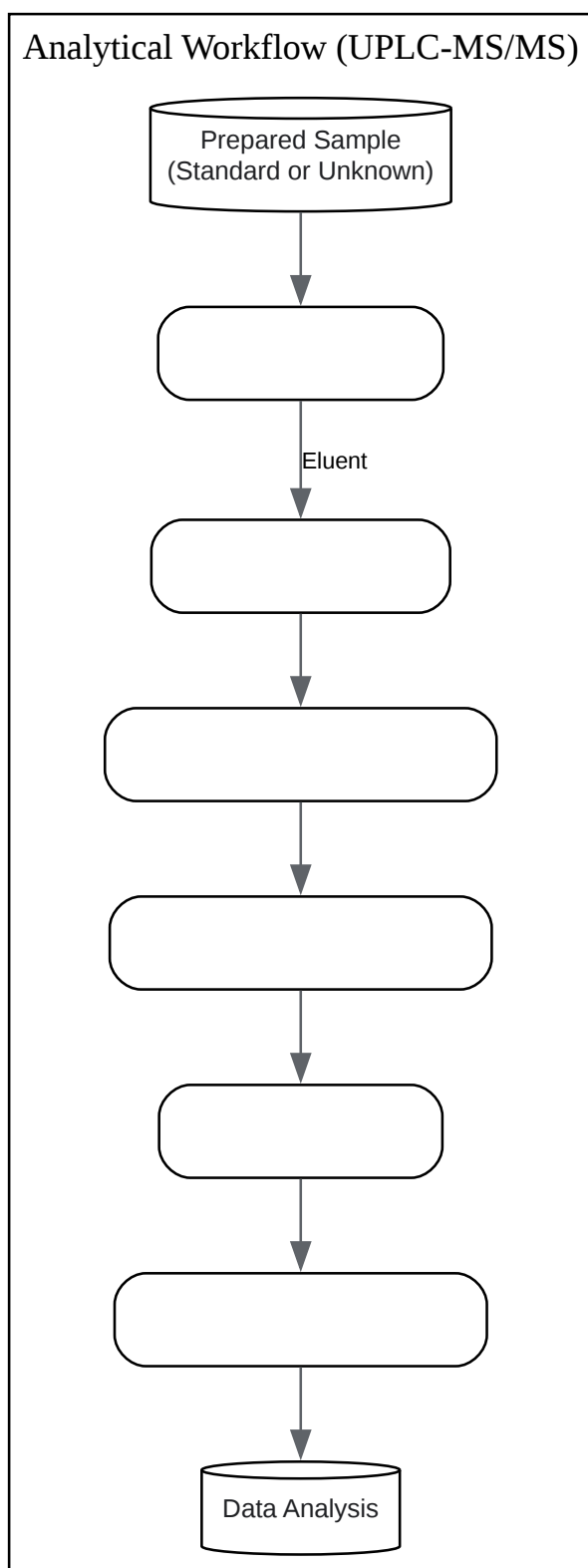
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR, ^{13}C NMR, and ^{19}F NMR are used to confirm the chemical structure. The proton spectrum should show characteristic aromatic signals, a methyl singlet, and the absence of the methyl ester signal from the starting material. ^{19}F NMR confirms the presence and chemical environment of the fluorine atom.
- **Mass Spectrometry (MS):** Provides the molecular weight of the compound, confirming the expected mass of 155.13 g/mol.
- **High-Performance Liquid Chromatography (HPLC):** Used to determine the purity of the final compound, typically aiming for >98%.

Protocol: Quantitative Analysis by UPLC-MS/MS

For quantifying the compound in biological matrices or for high-sensitivity purity analysis, a UPLC-MS/MS method is superior. This protocol is adapted from established methods for analyzing polar small molecules like 5-Fluorouracil[5].

- **Sample Preparation:** Dissolve a known weight of the compound in a suitable solvent (e.g., methanol) to create a stock solution. Prepare a calibration curve by serial dilution. For biological samples, a protein precipitation or liquid-liquid extraction step would be necessary.
- **Chromatographic Conditions:**
 - **Column:** A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 μm).
 - **Mobile Phase:** A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
 - **Flow Rate:** 0.3 mL/min.

- Causality: UPLC provides higher resolution and faster run times than traditional HPLC. The acidic mobile phase ensures the carboxylic acid is protonated, leading to better retention and peak shape on a C18 column.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Analysis Mode: Multiple Reaction Monitoring (MRM). The precursor ion $(M+H)^+$ would be selected, and specific fragment ions would be monitored for quantification and confirmation.
 - Causality: MRM provides exceptional sensitivity and selectivity by monitoring a specific parent-to-daughter ion transition, minimizing interference from matrix components.



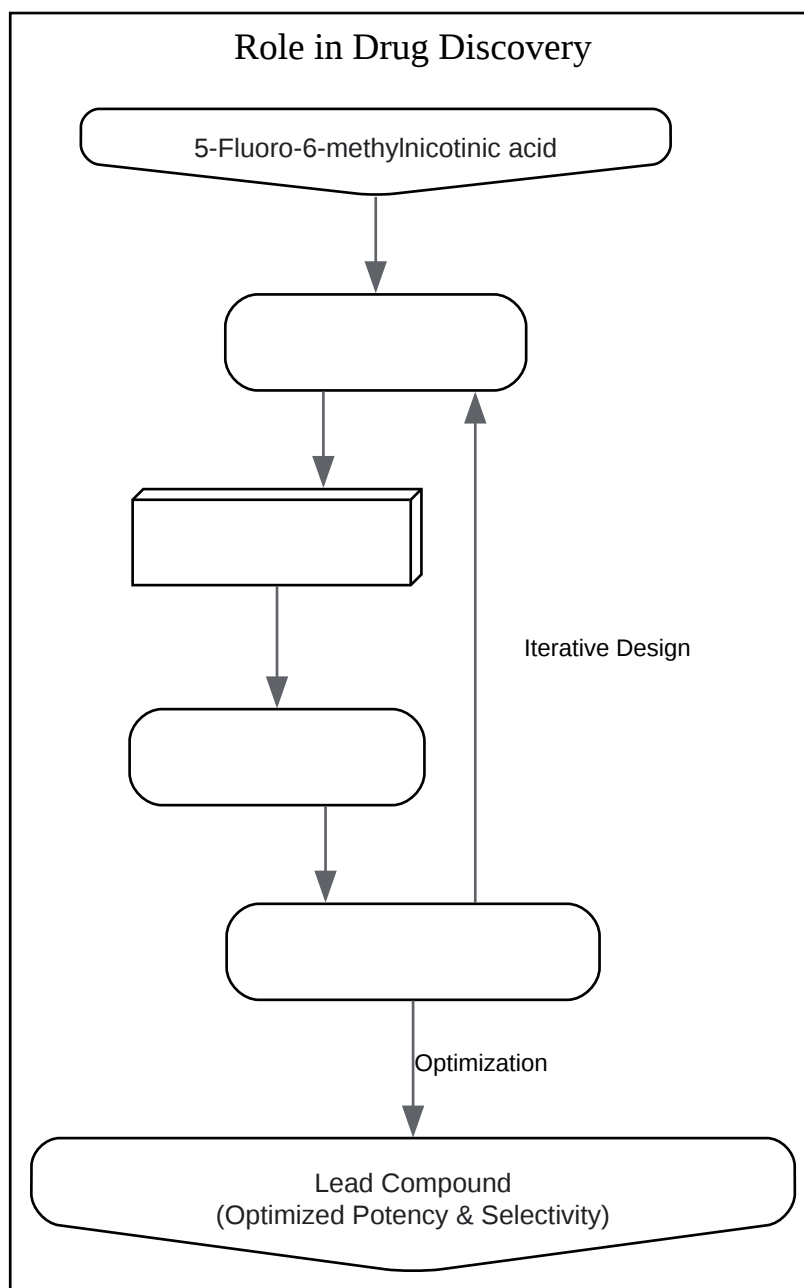
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Caption: Workflow for quantitative analysis using UPLC-MS/MS.

Applications in Drug Discovery

5-Fluoro-6-methylnicotinic acid serves as a key intermediate in the synthesis of more complex, biologically active compounds[2]. Its value lies in the strategic placement of its functional groups, which allows for systematic modification in structure-activity relationship (SAR) studies.

- **The Role of Fluorine:** The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate a molecule's properties. It can increase metabolic stability by blocking sites of oxidative metabolism, alter pKa, and enhance binding affinity to target proteins through favorable electrostatic interactions. The use of fluorinated building blocks like 6-Fluoronicotinic acid in developing PET imaging agents and other therapeutics highlights this principle's importance[6][7].
- **Scaffold for SAR:** The carboxylic acid group provides a handle for amide bond formation, allowing chemists to couple the scaffold to various amine-containing fragments to explore chemical space. The pyridine nitrogen acts as a hydrogen bond acceptor, while the methyl group can provide beneficial steric interactions or be further functionalized. This multi-functional nature is critical for developing inhibitors for enzymes like D-amino acid oxidase (DAAO), where derivatives of methyl 6-methylnicotinate have been investigated[8]. Similarly, other substituted nicotinic acid derivatives have been explored as inhibitors of α -amylase and α -glucosidase for diabetes treatment[9].



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Caption: Logical workflow for utilizing the scaffold in a drug discovery program.

Conclusion

5-Fluoro-6-methylnicotinic acid is more than a simple chemical reagent; it is a strategic tool for medicinal chemists. Its well-defined physicochemical properties, accessible synthesis, and the advantageous positioning of its functional groups make it an ideal starting point for

constructing compound libraries aimed at complex biological targets. The insights provided in this guide—from validated synthesis and analytical protocols to the strategic rationale for its use in drug design—underscore its importance and potential in advancing the development of next-generation therapeutics.

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